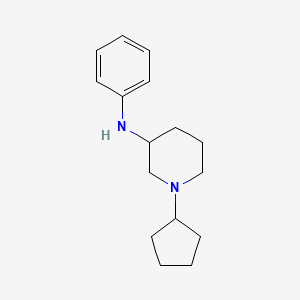
4-cyclopentyl-2-(3-methoxybenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopentyl-2-(3-methoxybenzyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. This compound has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases and disorders.
作用機序
The mechanism of action of 4-cyclopentyl-2-(3-methoxybenzyl)morpholine involves the competitive antagonism of the 4-cyclopentyl-2-(3-methoxybenzyl)morpholine receptor, which prevents the binding of the endogenous ligand nociceptin/orphanin FQ peptide. This results in the inhibition of downstream signaling pathways, which modulate the release of neurotransmitters and neuropeptides involved in pain perception, mood regulation, and addiction.
Biochemical and Physiological Effects:
Numerous studies have demonstrated the biochemical and physiological effects of 4-cyclopentyl-2-(3-methoxybenzyl)morpholine. In animal models, this compound has been shown to produce potent antinociceptive effects, reduce anxiety-like behavior, and attenuate the rewarding effects of drugs of abuse such as cocaine and morphine. Additionally, this compound has been shown to exhibit anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
実験室実験の利点と制限
One of the major advantages of 4-cyclopentyl-2-(3-methoxybenzyl)morpholine is its high selectivity and potency for the 4-cyclopentyl-2-(3-methoxybenzyl)morpholine receptor, which allows for the investigation of the specific role of this receptor in various physiological processes. However, one limitation of this compound is its low solubility in aqueous solutions, which can pose challenges for its use in certain experimental settings.
将来の方向性
There are several potential future directions for the scientific research on 4-cyclopentyl-2-(3-methoxybenzyl)morpholine. One area of interest is the investigation of its potential therapeutic applications in the treatment of pain, anxiety, depression, and addiction. Additionally, further studies are needed to elucidate the precise mechanisms underlying its biochemical and physiological effects, as well as its pharmacokinetic and pharmacodynamic properties. Finally, the development of more potent and selective 4-cyclopentyl-2-(3-methoxybenzyl)morpholine receptor antagonists based on the structure of 4-cyclopentyl-2-(3-methoxybenzyl)morpholine may hold promise for the development of novel therapeutic agents.
合成法
The synthesis of 4-cyclopentyl-2-(3-methoxybenzyl)morpholine involves several steps, including the reaction of 3-methoxybenzylamine with cyclopentanone in the presence of a Lewis acid catalyst to form a cyclopentylamine intermediate, which is then reacted with morpholine in the presence of a base to form the final product. The purity and yield of the compound can be optimized by using various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
The 4-cyclopentyl-2-(3-methoxybenzyl)morpholine receptor has been implicated in the regulation of various physiological processes, including pain perception, anxiety, depression, and drug addiction. Therefore, the development of selective 4-cyclopentyl-2-(3-methoxybenzyl)morpholine receptor antagonists such as 4-cyclopentyl-2-(3-methoxybenzyl)morpholine has attracted considerable interest in the scientific community. This compound has been shown to exhibit potent and selective antagonism of the 4-cyclopentyl-2-(3-methoxybenzyl)morpholine receptor both in vitro and in vivo, making it a promising candidate for the treatment of various disorders.
特性
IUPAC Name |
4-cyclopentyl-2-[(3-methoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-19-16-8-4-5-14(11-16)12-17-13-18(9-10-20-17)15-6-2-3-7-15/h4-5,8,11,15,17H,2-3,6-7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMIAQXGTASMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968466.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B5968474.png)
![2-(4-{1-[(1-methyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B5968476.png)
![7-[(5-oxopyrrolidin-2-yl)acetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968486.png)
![N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968496.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)


![N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5968518.png)
![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)

![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)